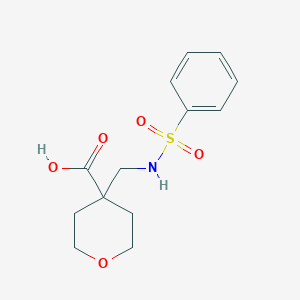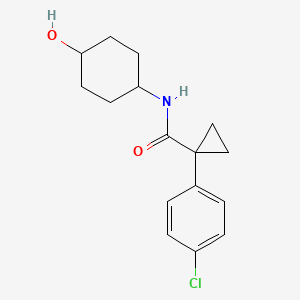![molecular formula C12H16N2O4S B6646916 4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646916.png)
4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, an oxane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Carboxylic Acid Group: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide in the presence of a base.
Formation of the Oxane Ring: The oxane ring is typically formed through a cyclization reaction involving a diol and an appropriate leaving group under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the thiazole and oxane rings through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, alcohols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Amide or ester derivatives, depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing new drugs.
Bioconjugation: It can be used to label biomolecules, aiding in the study of biological processes.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Agriculture: It may be used in the development of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism by which 4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Molecular Targets and Pathways:
Enzymes: Proteases, kinases, and other enzymes involved in metabolic pathways.
Receptors: G-protein coupled receptors, ion channels, and other cell surface receptors.
Comparison with Similar Compounds
4-Methylthiazole-5-carboxylic acid: Shares the thiazole ring but lacks the oxane ring and amide linkage.
Oxane-4-carboxylic acid: Contains the oxane ring and carboxylic acid group but lacks the thiazole ring.
Uniqueness: 4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid is unique due to its combination of a thiazole ring, an oxane ring, and a carboxylic acid group, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
4-[[(4-methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-8-9(19-7-14-8)10(15)13-6-12(11(16)17)2-4-18-5-3-12/h7H,2-6H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEILCPRACLFSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2(CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646836.png)
![4-[(1,2,5-Thiadiazole-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646843.png)
![4-[[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646850.png)
![4-[[(4,5-Dimethylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646859.png)
![4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646882.png)
![4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646896.png)
![4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646902.png)
![4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646918.png)

![4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646926.png)
![4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646934.png)
![4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646936.png)

![1-[[[(E)-3-(4-ethylphenyl)prop-2-enoyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646957.png)
